N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound featuring a naphthalene ring, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the naphthalene derivative, followed by the introduction of the thiazole and thiophene rings. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of naphthalene derivatives with thiazole and thiophene derivatives under specific conditions, such as high temperatures and the presence of catalysts.
Cyclization Reactions: Cyclization reactions are used to form the thiazole ring, often involving the reaction of a naphthalene derivative with a thioamide under acidic or basic conditions.
Amidation Reactions: The final step typically involves the amidation of the thiazole-thiophene intermediate with a carboxylic acid derivative to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound, potentially altering its chemical properties.
Reduction: Reduction reactions can reduce the oxidation state of certain atoms within the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a promising candidate for further study in the field of biomedicine.
Medicine: The compound's biological activities have led to its exploration as a therapeutic agent
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism by which N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities with N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide and has been studied for its antimicrobial and antiproliferative properties.
Indole Derivatives: Indole derivatives, such as those containing the indole nucleus, have shown various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: this compound stands out due to its unique combination of naphthalene, thiazole, and thiophene rings
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-6-3-9-22-16)20-18-19-15(11-23-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPCUHBDRRGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.